molecular formula C14H23NO2 B2983448 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol CAS No. 1852694-86-0

4-(Benzyl(2-methoxyethyl)amino)butan-1-ol

Cat. No.: B2983448
CAS No.: 1852694-86-0
M. Wt: 237.343
InChI Key: KUHGXAJVOITHCT-UHFFFAOYSA-N
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Description

4-(Benzyl(2-methoxyethyl)amino)butan-1-ol is a chemical compound with the CAS Number: 1852694-86-0 . It has a molecular weight of 237.34 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO2/c1-17-12-10-15(9-5-6-11-16)13-14-7-3-2-4-8-14/h2-4,7-8,16H,5-6,9-13H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Photopolymerization Processes

One study describes the development of an alkoxyamine compound bearing a chromophore group, which decomposes under UV irradiation to generate radicals. This compound was used in nitroxide-mediated photopolymerization, demonstrating potential applications in developing new materials with controlled polymer structures (Guillaneuf et al., 2010).

Chiral Building Blocks in Organic Synthesis

(S)-3-Aminothiolane, a chiral building block, was synthesized from Methioninol, showcasing its utility in creating stereochemically complex molecules. This research underlines the importance of chiral compounds in synthesizing biologically active substances and could relate to the synthesis or modification of compounds like 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol (Dehmlow & Westerheide, 1992).

Intervalence Charge Transfer Studies

Research into the intervalence charge transfer (IVCT) in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges contributes to understanding the electronic properties of similar compounds, potentially including those like this compound. This study aids in the development of materials with specific electronic and optical properties (Barlow et al., 2005).

Reductive Amination Techniques

A method for the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol via reductive amination using a Ru catalyst was described, indicating the significance of catalytic processes in synthesizing compounds with similar functionalities (Mattei et al., 2011).

Anti-inflammatory Compounds Synthesis

The synthesis and evaluation of 4-(6-methoxy-2-naphthyl)butan-2-one and related analogues for anti-inflammatory activity illustrate the therapeutic research applications of compounds with similar structural motifs (Goudie et al., 1978).

Photocatalytic Oxidation Research

A study on the photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide demonstrates potential applications in environmental cleanup and green chemistry for related compounds (Higashimoto et al., 2009).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-[benzyl(2-methoxyethyl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-17-12-10-15(9-5-6-11-16)13-14-7-3-2-4-8-14/h2-4,7-8,16H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHGXAJVOITHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCCCO)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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